molecular formula C25H20BrN3O4S B5972091 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

Cat. No.: B5972091
M. Wt: 538.4 g/mol
InChI Key: OWDXXQAHYMPWON-JVWAILMASA-N
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Description

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide typically involves a multi-step process. The key steps include:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group may inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The brominated aniline and hydroxynaphthalenyl moieties may also contribute to the compound’s biological activity by interacting with specific molecular targets .

Comparison with Similar Compounds

Similar compounds to 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O4S/c26-19-8-6-9-20(15-19)29(34(32,33)21-10-2-1-3-11-21)17-25(31)28-27-16-23-22-12-5-4-7-18(22)13-14-24(23)30/h1-16,30H,17H2,(H,28,31)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDXXQAHYMPWON-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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